molecular formula C16H15N B14599007 3,6,8-Trimethylbenzo[g]isoquinoline CAS No. 61171-16-2

3,6,8-Trimethylbenzo[g]isoquinoline

Cat. No.: B14599007
CAS No.: 61171-16-2
M. Wt: 221.30 g/mol
InChI Key: OODHWXBTIXXSQE-UHFFFAOYSA-N
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Description

3,6,8-Trimethylbenzo[g]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trimethylbenzo[g]isoquinoline can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by dehydration and oxidation steps. Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethylbenzo[g]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,8-Trimethylbenzo[g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylbenzo[g]isoquinoline involves its interaction with specific molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, affecting transcription and replication processes. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,8-Trimethylbenzo[g]isoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3, 6, and 8 enhances its stability and alters its electronic properties compared to other isoquinoline derivatives .

Properties

CAS No.

61171-16-2

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,6,8-trimethylbenzo[g]isoquinoline

InChI

InChI=1S/C16H15N/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10/h4-9H,1-3H3

InChI Key

OODHWXBTIXXSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C

Origin of Product

United States

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